4-pentylphenyl 2-chloro-4-(4-pentyl-benzoyloxy)benzoate
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Overview
Description
4-pentylphenyl 2-chloro-4-(4-pentyl-benzoyloxy)benzoate is a complex organic compound with the molecular formula C30H33ClO4 It is known for its unique structural features, which include a benzoic acid core substituted with a chlorine atom and esterified with a 4-pentylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-chloro-4-[(4-pentylbenzoyl)oxy]-, 4-pentylphenyl ester typically involves esterification reactions. One common method includes the reaction of 2-chloro-4-hydroxybenzoic acid with 4-pentylbenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that facilitate the esterification process is also common. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-pentylphenyl 2-chloro-4-(4-pentyl-benzoyloxy)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The chlorine atom in the benzoic acid core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
4-pentylphenyl 2-chloro-4-(4-pentyl-benzoyloxy)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 2-chloro-4-[(4-pentylbenzoyl)oxy]-, 4-pentylphenyl ester involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release active metabolites, which then interact with specific pathways in biological systems. The chlorine atom and the pentyl groups contribute to the compound’s lipophilicity, affecting its distribution and activity within cells.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 2-chloro-4-hydroxy-, 4-pentylphenyl ester: Similar structure but lacks the 4-pentylbenzoyl group.
Benzoic acid, 2-chloro-4-[(4-methylbenzoyl)oxy]-, 4-methylphenyl ester: Similar ester structure but with different alkyl groups.
Uniqueness
4-pentylphenyl 2-chloro-4-(4-pentyl-benzoyloxy)benzoate is unique due to the presence of both the 4-pentylbenzoyl and 4-pentylphenyl groups, which confer distinct chemical and physical properties
Properties
CAS No. |
41161-53-9 |
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Molecular Formula |
C30H33ClO4 |
Molecular Weight |
493.0 g/mol |
IUPAC Name |
[3-chloro-4-(4-pentylbenzoyl)oxyphenyl] 4-pentylbenzoate |
InChI |
InChI=1S/C30H33ClO4/c1-3-5-7-9-22-11-15-24(16-12-22)29(32)34-26-19-20-28(27(31)21-26)35-30(33)25-17-13-23(14-18-25)10-8-6-4-2/h11-21H,3-10H2,1-2H3 |
InChI Key |
OOMOKIMCVBRJTB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)CCCCC)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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